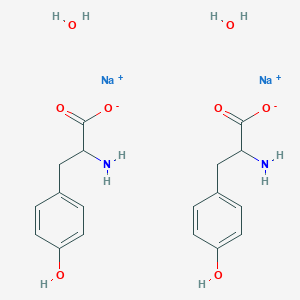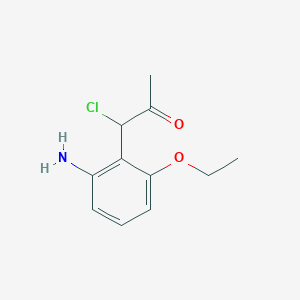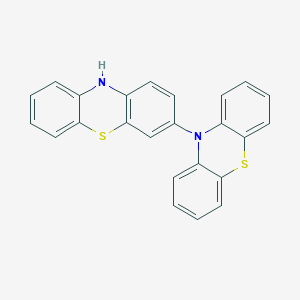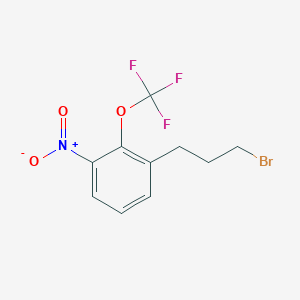
disodium bis((2S)-2-amino-3-(4-hydroxyphenyl)propanoate) dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosine disodium salt dihydrate is a polar, naturally occurring, non-essential amino acid. It is a derivative of L-tyrosine, which is one of the twenty amino acids used in protein biosynthesis. L-tyrosine was first discovered in 1846 by German chemist Justus von Liebig when he extracted it from casein, a protein found in milk and cheese . L-Tyrosine disodium salt dihydrate is known for its improved solubility compared to L-tyrosine, making it more suitable for various applications .
准备方法
Synthetic Routes and Reaction Conditions
L-Tyrosine disodium salt dihydrate can be synthesized by dissolving L-tyrosine in an extreme pH environment, either below pH 2 or above pH 9. It can also be dissolved in organic solvents such as dimethyl sulfoxide (DMSO) to achieve higher solubility . The disodium salt form is achieved by neutralizing the amino acid with sodium hydroxide, followed by crystallization to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, L-tyrosine disodium salt dihydrate is produced through fermentation processes involving genetically modified microorganisms. These microorganisms are engineered to overproduce L-tyrosine, which is then extracted and converted to its disodium salt dihydrate form through chemical reactions involving sodium hydroxide and controlled crystallization processes .
化学反应分析
Types of Reactions
L-Tyrosine disodium salt dihydrate undergoes various chemical reactions, including:
Phosphorylation: The phenolic hydroxyl group of L-tyrosine can be phosphorylated by protein kinases, converting it to phosphotyrosine.
Common Reagents and Conditions
Oxidation: Common reagents include tyrosinase or other oxidizing agents under controlled pH and temperature conditions.
Phosphorylation: Protein kinases and adenosine triphosphate (ATP) are typically used under physiological conditions.
Sulfation: Sulfotransferases and 3’-phosphoadenosine-5’-phosphosulfate (PAPS) are used under specific enzymatic conditions.
Major Products Formed
L-DOPA: Formed through oxidation, which is a precursor to several neurotransmitters.
Phosphotyrosine: Formed through phosphorylation, playing a role in cell signaling.
Sulfotyrosine: Formed through sulfation, involved in various biological processes.
科学研究应用
L-Tyrosine disodium salt dihydrate has a wide range of scientific research applications:
作用机制
L-Tyrosine disodium salt dihydrate exerts its effects through several mechanisms:
Neurotransmitter Synthesis: It is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in the synthesis of dopamine.
Melanin Production: Acts as a substrate for the enzyme tyrosinase, leading to the production of melanin, the pigment responsible for skin, hair, and eye color.
相似化合物的比较
Similar Compounds
L-Phenylalanine: An essential amino acid that is a precursor to L-tyrosine.
L-DOPA: A direct product of L-tyrosine oxidation, used in the treatment of Parkinson’s disease.
Phosphotyrosine: A phosphorylated form of L-tyrosine involved in cell signaling.
Uniqueness
L-Tyrosine disodium salt dihydrate is unique due to its enhanced solubility and stability compared to L-tyrosine. This makes it more suitable for use in cell culture media and industrial applications where high concentrations of L-tyrosine are required .
属性
分子式 |
C18H24N2Na2O8 |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
disodium;2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate |
InChI |
InChI=1S/2C9H11NO3.2Na.2H2O/c2*10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h2*1-4,8,11H,5,10H2,(H,12,13);;;2*1H2/q;;2*+1;;/p-2 |
InChI 键 |
RCMJWNHTNMOEEV-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)O.C1=CC(=CC=C1CC(C(=O)[O-])N)O.O.O.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Ethyl 3-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B14048824.png)





